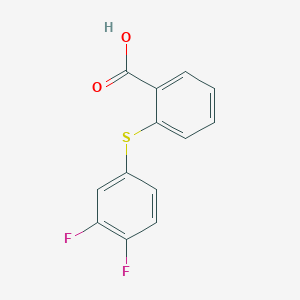

2-(3,4-Difluorophenyl)sulfanylbenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

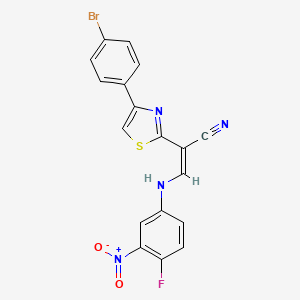

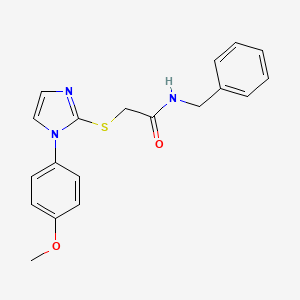

“2-(3,4-Difluorophenyl)sulfanylbenzoic acid” is a chemical compound with the molecular formula C13H8F2O2S . It has a molecular weight of 266.27 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “2-(3,4-Difluorophenyl)sulfanylbenzoic acid” is 1S/C13H8F2O2S/c14-10-6-5-8(7-11(10)15)18-12-4-2-1-3-9(12)13(16)17/h1-7H,(H,16,17) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(3,4-Difluorophenyl)sulfanylbenzoic acid, focusing on six unique fields:

Pharmaceutical Development

2-(3,4-Difluorophenyl)sulfanylbenzoic acid has shown potential in pharmaceutical research due to its unique chemical structure. It can be used as a building block in the synthesis of various drug candidates, particularly those targeting specific enzymes or receptors. Its fluorinated phenyl group enhances the metabolic stability and bioavailability of the compounds, making it a valuable component in drug design .

Cancer Research

This compound has been investigated for its potential anti-cancer properties. Studies suggest that derivatives of 2-(3,4-Difluorophenyl)sulfanylbenzoic acid can inhibit the growth of certain cancer cell lines. The presence of fluorine atoms may contribute to the compound’s ability to interfere with cancer cell metabolism and proliferation, offering a promising avenue for developing new cancer therapies .

Material Science

In material science, 2-(3,4-Difluorophenyl)sulfanylbenzoic acid is used in the development of advanced materials. Its unique chemical properties make it suitable for creating polymers and other materials with enhanced thermal stability and resistance to degradation. These materials can be applied in various industries, including electronics and aerospace.

Agricultural Chemistry

The compound is also explored in agricultural chemistry for its potential use in developing new agrochemicals. Its derivatives can act as herbicides or pesticides, providing effective solutions for pest control while minimizing environmental impact. The fluorinated structure helps in improving the efficacy and persistence of these agrochemicals .

Biochemical Research

The compound is valuable in biochemical research for studying enzyme interactions and protein-ligand binding. Its unique structure allows it to serve as a probe or inhibitor in various biochemical assays, helping researchers understand the mechanisms of enzyme activity and protein function. This application is crucial for advancing knowledge in molecular biology and biochemistry.

These applications highlight the versatility and importance of 2-(3,4-Difluorophenyl)sulfanylbenzoic acid in scientific research. Each field benefits from its unique chemical properties, making it a valuable compound for ongoing and future studies.

If you have any specific questions or need further details on any of these applications, feel free to ask!

Sigma-Aldrich Thermo Scientific EvitaChem Sigma-Aldrich : Thermo Scientific : EvitaChem

特性

IUPAC Name |

2-(3,4-difluorophenyl)sulfanylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2S/c14-10-6-5-8(7-11(10)15)18-12-4-2-1-3-9(12)13(16)17/h1-7H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIPLBHKETINVHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)SC2=CC(=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Difluorophenyl)sulfanylbenzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-Methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2493386.png)

![N-(3-methoxyphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2493388.png)

![8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/no-structure.png)

![N-(5-chloro-2-methoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2493393.png)

![2-Amino-4-(4-hydroxyphenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2493399.png)

![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B2493404.png)